molecular formula C29H27N5O3 B10896955 N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide

N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide

Cat. No.: B10896955
M. Wt: 493.6 g/mol
InChI Key: IYNJVJGVUKLHPS-UHFFFAOYSA-N
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Description

N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a bipyrazole moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of the bipyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives under controlled conditions. The subsequent steps involve the introduction of the phenyl and benzamide groups through nucleophilic substitution and amide coupling reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol analogs

Scientific Research Applications

N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. Additionally, the compound’s structural features allow it to interact with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-hydroxyphenoxy)methyl]benzamide
  • N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide
  • N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-nitrophenoxy)methyl]benzamide

Uniqueness

N-[4-(1’,5’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, for instance, enhances its solubility and bioavailability compared to its analogs. Additionally, the bipyrazole moiety provides a versatile platform for further functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-[3-(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C29H27N5O3/c1-20-27(18-30-33(20)2)28-15-16-34(32-28)24-9-7-23(8-10-24)31-29(35)22-6-4-5-21(17-22)19-37-26-13-11-25(36-3)12-14-26/h4-18H,19H2,1-3H3,(H,31,35)

InChI Key

IYNJVJGVUKLHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)COC5=CC=C(C=C5)OC

Origin of Product

United States

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